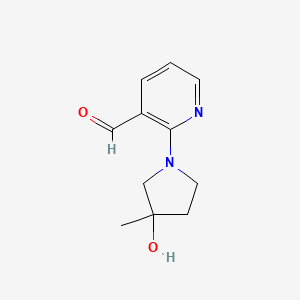

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Beschreibung

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a pyridine derivative featuring a pyrrolidine substituent at the pyridine-2 position and an aldehyde group at the pyridine-3 position. The pyrrolidine ring is further substituted with a hydroxyl (-OH) and a methyl (-CH₃) group at its 3-position. This structural arrangement confers unique physicochemical properties, such as polarity from the hydroxyl group and reactivity from the aldehyde functionality.

Eigenschaften

Molekularformel |

C11H14N2O2 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

2-(3-hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2O2/c1-11(15)4-6-13(8-11)10-9(7-14)3-2-5-12-10/h2-3,5,7,15H,4,6,8H2,1H3 |

InChI-Schlüssel |

HYZXDZGUIZJUKX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCN(C1)C2=C(C=CC=N2)C=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxy-3-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and purification techniques such as crystallization or chromatography to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions to achieve the desired products

Major Products Formed

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: Pyridine-3-methanol derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) and other sources. Key differences include substituent positions, functional groups, and molecular weights, which influence reactivity and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

a) Functional Groups and Reactivity

- The target compound’s aldehyde group enables nucleophilic addition reactions (e.g., forming hydrazones or Schiff bases), making it valuable in drug synthesis . In contrast, pivalamide-containing analogs (e.g., ) exhibit lower reactivity but greater metabolic stability, suitable for prodrug designs.

- Hydroxyl vs. Hydroxymethyl : The target’s 3-hydroxy-3-methylpyrrolidine group may enhance hydrogen bonding compared to hydroxymethyl substituents (e.g., ), influencing solubility and target binding.

b) Substituent Positions

- Pyridine-3-carbaldehyde derivatives (target compound) differ from pyridine-2-carbaldehydes (e.g., ) in electronic distribution, altering dipole moments and interaction with biological targets.

c) Molecular Weight and Solubility

Biologische Aktivität

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its role in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is with a molecular weight of 206.24 g/mol. The structure includes a hydroxymethyl group on the pyrrolidine ring and an aldehyde functional group on the pyridine moiety.

Antitumor Activity

Research indicates that compounds similar to 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde exhibit significant antitumor properties. For instance, in a study evaluating various pyridine derivatives, several compounds demonstrated potent inhibitory effects on cancer cell lines, with IC50 values in low micromolar ranges. A notable finding was that related compounds showed enhanced activity against MDM2, a protein that regulates p53, thus promoting apoptosis in tumor cells .

The proposed mechanism of action for this compound involves the inhibition of key proteins involved in cell proliferation and survival. Specifically, it appears to interact with the MDM2-p53 pathway, leading to the reactivation of p53 and subsequent induction of apoptosis in cancerous cells . This mechanism is critical as p53 plays a vital role in maintaining genomic stability and regulating the cell cycle.

Study 1: Inhibition of Cancer Cell Growth

In a comparative study assessing the antiproliferative effects of various pyridine derivatives, 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde was tested against different cancer cell lines including SJSA-1 and others. The results indicated that this compound exhibited significant growth inhibition with an IC50 value of approximately 0.22 µM, suggesting strong potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde | SJSA-1 | 0.22 |

| Compound A | SJSA-1 | 0.15 |

| Compound B | SJSA-1 | 0.24 |

Study 2: Pharmacodynamic Effects

In pharmacodynamic studies involving xenograft models, administration of this compound resulted in significant upregulation of p53 and other apoptotic markers within tumor tissues. These findings underscore its potential therapeutic efficacy in vivo, supporting its role as a promising candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.